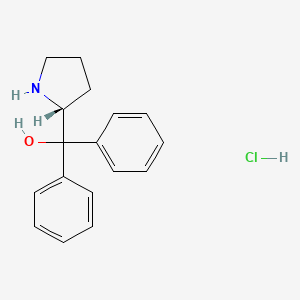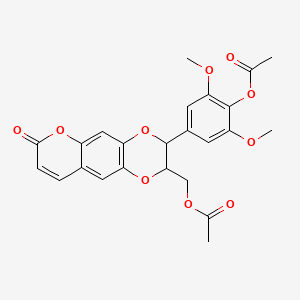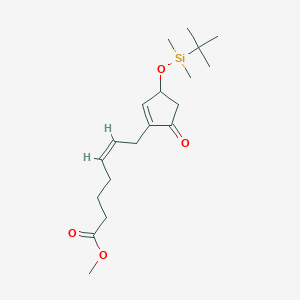![molecular formula C8H10N2O B1149351 [(Z)-1-pyridin-2-ylethylideneamino]methanol CAS No. 199723-86-9](/img/structure/B1149351.png)
[(Z)-1-pyridin-2-ylethylideneamino]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(Z)-1-pyridin-2-ylethylideneamino]methanol is an organic compound characterized by the presence of a pyridine ring and an imine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-1-pyridin-2-ylethylideneamino]methanol typically involves the condensation reaction between 2-pyridinecarboxaldehyde and an appropriate amine. The reaction is usually carried out in the presence of a solvent such as ethanol or methanol, and may require a catalyst or acidic conditions to proceed efficiently. The reaction can be represented as follows:
2-pyridinecarboxaldehyde+amine→this compound
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications. large-scale synthesis would likely involve optimization of the condensation reaction conditions to maximize yield and purity, possibly incorporating continuous flow techniques or advanced catalytic systems.
Chemical Reactions Analysis
Types of Reactions
[(Z)-1-pyridin-2-ylethylideneamino]methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: Oxidized derivatives with carbonyl functionalities.
Reduction: Amino derivatives.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In organic synthesis, [(Z)-1-pyridin-2-ylethylideneamino]methanol serves as an intermediate for the preparation of more complex molecules. Its reactivity makes it a valuable building block in the synthesis of heterocyclic compounds.
Biology and Medicine
The compound’s structural features suggest potential biological activity, making it a candidate for drug discovery and development. It may exhibit pharmacological properties such as antimicrobial, antiviral, or anticancer activities, although specific studies are required to confirm these effects.
Industry
In materials science, this compound could be used in the development of novel polymers or as a ligand in coordination chemistry, contributing to the design of new materials with unique properties.
Mechanism of Action
The mechanism by which [(Z)-1-pyridin-2-ylethylideneamino]methanol exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The imine group can participate in reversible binding interactions, while the pyridine ring can engage in π-π stacking or hydrogen bonding with biomolecules.
Comparison with Similar Compounds
Similar Compounds
2-Pyridinecarboxaldehyde: A precursor in the synthesis of [(Z)-1-pyridin-2-ylethylideneamino]methanol.
Pyridine: The parent compound of the pyridine ring in this compound.
Schiff Bases: Compounds with similar imine functionalities.
Uniqueness
This compound is unique due to the combination of its pyridine ring and imine group, which confer distinct reactivity and potential biological activity. Its specific structural arrangement allows for unique interactions in chemical and biological systems, distinguishing it from other related compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
CAS No. |
199723-86-9 |
|---|---|
Molecular Formula |
C8H10N2O |
Molecular Weight |
150.1778 |
Synonyms |
Methanol, [[1-(2-pyridinyl)ethylidene]amino]- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[2-[5-acetamido-6-(4-aminophenoxy)-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B1149278.png)
![[(1S,2E,8R,10R,11R)-8-acetyloxy-10,11-dihydroxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-6-yl]methyl acetate](/img/structure/B1149281.png)



![Methyl 1h-pyrrolo[2,3-c]pyridine-4-carboxylate](/img/structure/B1149291.png)
